molecular formula C15H25N3O B13852284 N-(1-Phenylpropan-2-yl)lysinamide

N-(1-Phenylpropan-2-yl)lysinamide

Cat. No.: B13852284
M. Wt: 263.38 g/mol
InChI Key: VOBHXZCDAVEXEY-UHFFFAOYSA-N
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Description

®-2,6-Diamino-N-(®-1-phenylpropan-2-yl)hexanamide is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its two amino groups and a phenylpropan-2-yl substituent, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,6-Diamino-N-(®-1-phenylpropan-2-yl)hexanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2,6-diaminohexanoic acid and ®-1-phenylpropan-2-amine.

    Coupling Reaction: The key step involves the coupling of ®-2,6-diaminohexanoic acid with ®-1-phenylpropan-2-amine under suitable reaction conditions. This can be achieved using coupling reagents like carbodiimides or phosphonium salts.

    Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-2,6-Diamino-N-(®-1-phenylpropan-2-yl)hexanamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high efficiency and yield while maintaining the desired stereochemistry of the product.

Chemical Reactions Analysis

Types of Reactions

®-2,6-Diamino-N-(®-1-phenylpropan-2-yl)hexanamide undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-2,6-Diamino-N-(®-1-phenylpropan-2-yl)hexanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ®-2,6-Diamino-N-(®-1-phenylpropan-2-yl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino groups and phenylpropan-2-yl substituent play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    ®-3,6-Diamino-N-(3-aminopropyl)hexanamide: This compound shares structural similarities but differs in the position and nature of the substituents.

    (2S)-N,N-diethyl-2-[®-hydroxy(phenyl)methyl]hexanamide: This compound has a similar hexanamide backbone but features different substituents and stereochemistry.

Uniqueness

®-2,6-Diamino-N-(®-1-phenylpropan-2-yl)hexanamide is unique due to its specific stereochemistry and the presence of both amino groups and a phenylpropan-2-yl substituent

Properties

IUPAC Name

2,6-diamino-N-(1-phenylpropan-2-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O/c1-12(11-13-7-3-2-4-8-13)18-15(19)14(17)9-5-6-10-16/h2-4,7-8,12,14H,5-6,9-11,16-17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBHXZCDAVEXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)C(CCCCN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870370
Record name N-(1-Phenylpropan-2-yl)lysinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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